An In-Depth Technical Guide to 7-Chloro-4-oxo-4H-chromene-2-carboxylic Acid
An In-Depth Technical Guide to 7-Chloro-4-oxo-4H-chromene-2-carboxylic Acid
CAS Number: 114741-22-9
This technical guide provides a comprehensive overview of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, a heterocyclic compound belonging to the chromone class. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data visualizations.
Chemical and Physical Properties
7-Chloro-4-oxo-4H-chromene-2-carboxylic acid is a solid compound with a molecular formula of C₁₀H₅ClO₄ and a molecular weight of 224.60 g/mol .[1] The structure consists of a chromone core, which is a fusion of a benzene ring and a γ-pyrone ring, substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 2-position.
| Property | Value | Source |
| CAS Number | 114741-22-9 | [1] |
| Molecular Formula | C₁₀H₅ClO₄ | [1] |
| Molecular Weight | 224.60 g/mol | [1] |
| Appearance | Solid | |
| Synonyms | 7-chlorochromone-2-carboxylic acid | [1] |
Synthesis
A plausible synthetic route would start from a substituted 2-hydroxyacetophenone, in this case, 1-(4-chloro-2-hydroxyphenyl)ethanone.
Experimental Protocol: Synthesis of 7-substituted-4-oxo-4H-chromene-2-carboxylic acid (Adapted)
This protocol is adapted from the synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid and can be modified for the 7-chloro analogue.[2]
Step 1: Formation of the Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate
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To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 1-(4-chloro-2-hydroxyphenyl)ethanone and diethyl oxalate.
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The reaction mixture is typically stirred at room temperature and then refluxed for several hours to ensure the completion of the condensation reaction.
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After cooling, the reaction mixture is poured into a mixture of ice and hydrochloric acid to precipitate the crude ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate.
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The precipitate is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol. The expected yield for this step is generally in the range of 70-80%.[2]
Step 2: Hydrolysis to 7-chloro-4-oxo-4H-chromene-2-carboxylic acid
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The ethyl ester from Step 1 is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong acid, such as hydrochloric acid.
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The mixture is heated under reflux for several hours to facilitate the hydrolysis of the ester.
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Upon cooling, the 7-chloro-4-oxo-4H-chromene-2-carboxylic acid will precipitate out of the solution.
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The product is collected by filtration, washed with water, and dried. The yield for the hydrolysis step is typically high, often nearly quantitative.[2]
Caption: Proposed synthetic pathway for 7-chloro-4-oxo-4H-chromene-2-carboxylic acid.
Biological Activities and Potential Applications
Chromone derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3] While specific biological data for 7-chloro-4-oxo-4H-chromene-2-carboxylic acid is limited in the public domain, the chromone scaffold is a well-established pharmacophore. The introduction of a chlorine atom at the 7-position can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and selectivity.
Anticancer Activity
Numerous chromone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Representative Chromone Derivatives
| Compound/Derivative | Cell Line | Assay | IC₅₀ Value |
| Epiremisporine H | HT-29 (Colon Cancer) | Cytotoxicity | 21.17 ± 4.89 μM |
| Epiremisporine H | A549 (Lung Cancer) | Cytotoxicity | 31.43 ± 3.01 μM |
| Chromone-2-carboxamide (15) | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 14.8 μM |
| Chromone derivative 2i | HeLa (Cervical Cancer) | Anticancer | 34.9 μM |
This data is for related chromone compounds and not for 7-chloro-4-oxo-4H-chromene-2-carboxylic acid itself. Source:[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
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Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-chloro-4-oxo-4H-chromene-2-carboxylic acid) for a specified period (e.g., 48 hours).
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MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
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IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
Caption: General workflow for an MTT cytotoxicity assay.
Enzyme Inhibition
Chromone derivatives have been investigated as inhibitors of various enzymes, including sirtuins and protein kinases.[4][5] For instance, certain chroman-4-one derivatives have shown selective and potent inhibition of SIRT2, an enzyme implicated in neurodegenerative diseases.[5]
Table 3: SIRT2 Inhibitory Activity of Representative Chroman-4-one Derivatives
| Compound | SIRT2 IC₅₀ (μM) |
| rac-1a | 3.5 |
| (-)-1a | 1.5 |
| (+)-1a | 4.5 |
| 3a (chromone analogue) | 5.5 |
This data is for related chroman-4-one and chromone compounds. Source:[5]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against a target enzyme.
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Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the test inhibitor (7-chloro-4-oxo-4H-chromene-2-carboxylic acid) in a suitable assay buffer.
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Reaction Mixture: In a microplate, combine the enzyme and various concentrations of the inhibitor. Allow for a pre-incubation period.
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Initiate Reaction: Start the enzymatic reaction by adding the substrate.
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Detection: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence, depending on the nature of the substrate and product.
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Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC₅₀ value is then determined from a dose-response curve.[6]
Signaling Pathways
While a specific signaling pathway directly modulated by 7-chloro-4-oxo-4H-chromene-2-carboxylic acid has not been elucidated in the reviewed literature, based on the activities of related chromone derivatives, it is plausible that it could interfere with key cellular signaling pathways involved in cancer progression, such as those regulating the cell cycle and apoptosis. For example, some chromone derivatives have been shown to induce apoptosis through the modulation of the PARP/Survivin pathway.[4]
Caption: Hypothetical signaling pathway for chromone-induced apoptosis.
Conclusion
7-Chloro-4-oxo-4H-chromene-2-carboxylic acid is a chromone derivative with potential for further investigation in the field of medicinal chemistry. While specific biological data for this compound is not extensively available, the known activities of the chromone scaffold suggest that it may possess valuable anticancer and enzyme-inhibitory properties. The synthetic route is accessible through established methods, and standardized protocols are available for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound.
